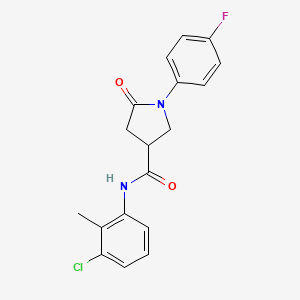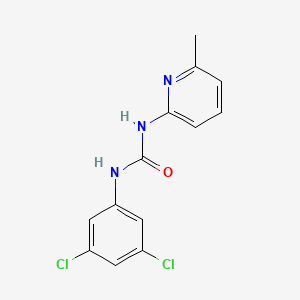
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used to control the growth of weeds in agriculture. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. The chemical structure of Diuron is shown in Figure 1.
作用机制
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. By binding to this protein, this compound prevents the transfer of electrons from the reaction center to the electron acceptor, effectively blocking photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. These include inhibition of photosynthesis, disruption of membrane function, and interference with the synthesis of nucleic acids and proteins. In addition, this compound has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
实验室实验的优点和局限性
One of the main advantages of N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea is its effectiveness against a wide range of weeds. It is also relatively inexpensive and easy to apply. However, this compound can have negative effects on non-target organisms, including aquatic organisms and beneficial insects. In addition, there is some concern about the potential for resistance to develop in weeds over time.
未来方向
There are several areas of research that could be pursued in the future to further our understanding of N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea and its potential applications. These include:
1. Developing new formulations of this compound that are less toxic to non-target organisms.
2. Investigating the potential for resistance to develop in weeds and developing strategies to prevent or manage resistance.
3. Studying the effects of this compound on soil microorganisms and the potential for soil degradation.
4. Exploring the potential for this compound to be used in combination with other herbicides to improve weed control.
5. Investigating the potential for this compound to be used in combination with other agricultural practices, such as crop rotation and cover cropping, to improve overall weed management.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants and has a number of biochemical and physiological effects. While this compound is effective against a wide range of weeds, there are concerns about its potential negative effects on non-target organisms and the potential for resistance to develop over time. There are several areas of research that could be pursued in the future to further our understanding of this compound and its potential applications.
合成方法
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized by reacting 3,5-dichloroaniline with methyl isocyanate and 2-pyridylamine in the presence of a catalyst such as triethylamine. The reaction is shown in Figure 2.
科学研究应用
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and is widely used in agriculture to control their growth. This compound has also been studied for its potential use in controlling the growth of algae in water bodies.
属性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNAKXEEFCTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417423.png)
![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)
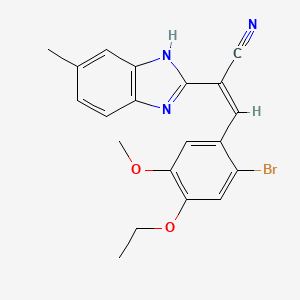
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)
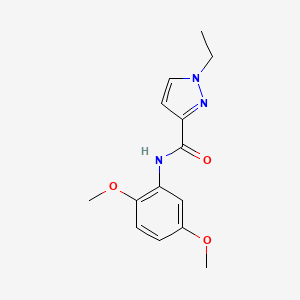
![N-cyclopropyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5417468.png)
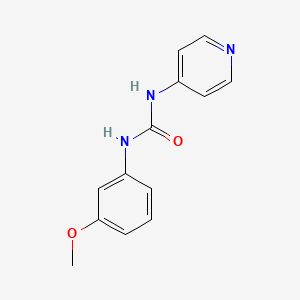
![2-chloro-4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5417479.png)
![3-{2-[(5-hydroxypentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417482.png)
![3-isoxazolidin-2-yl-N-[1-(3-methylpyridin-2-yl)ethyl]propanamide](/img/structure/B5417485.png)


![5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)
